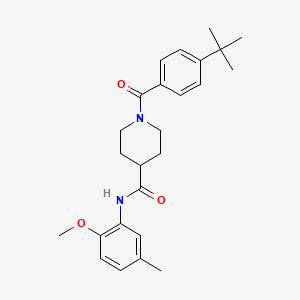![molecular formula C21H20N2O4 B3446573 N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3446573.png)
N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide
Descripción general
Descripción
N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide, commonly referred to as DPAF, is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields. DPAF is a furan derivative that has been synthesized through various methods, and it has been found to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DPAF is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and pain. DPAF has also been found to inhibit the activity of various protein kinases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
DPAF has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit the production of pro-inflammatory cytokines. DPAF has also been found to exhibit analgesic effects, reduce fever, and exhibit antiplatelet activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPAF has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and pathways. It is also relatively easy to synthesize and can be modified to improve its pharmacokinetic properties. However, DPAF also has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research and development of DPAF. One potential direction is the modification of its chemical structure to improve its pharmacokinetic properties and reduce its potential toxicity. Another direction is the investigation of its potential applications in other fields, such as neurology and immunology. Additionally, further studies are needed to fully understand the mechanism of action of DPAF and its potential as a diagnostic tool for various diseases.
Conclusion:
In conclusion, DPAF is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields. Its unique biochemical and physiological effects, as well as its selectivity for specific enzymes and pathways, make it an attractive candidate for further research and development. While there are still several limitations and unknowns regarding its mechanism of action and potential toxicity, the future directions for DPAF research are promising.
Aplicaciones Científicas De Investigación
DPAF has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antitumor, anti-inflammatory, and analgesic effects. Studies have also shown that DPAF has the potential to be used as a diagnostic tool for cancer and other diseases.
Propiedades
IUPAC Name |
N-[4-[[2-(2,4-dimethylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-14-5-10-18(15(2)12-14)27-13-20(24)22-16-6-8-17(9-7-16)23-21(25)19-4-3-11-26-19/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYILEPUIXCEKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3446491.png)
![1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B3446500.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B3446503.png)
![1-(4-tert-butylbenzoyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperidine](/img/structure/B3446507.png)
![N-(7-methoxy-8-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B3446510.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B3446524.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B3446531.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B3446537.png)
![N-cyclopentyl-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3446540.png)
![3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B3446547.png)
![N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B3446549.png)

![1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3446562.png)
![2-[(3-chloro-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3446581.png)